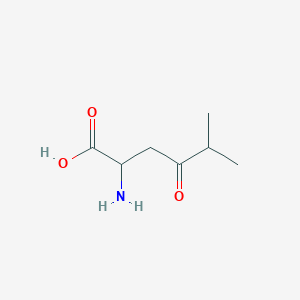

2-Amino-5-methyl-4-oxohexanoic acid

Description

Contextualization within Alpha-Amino and Oxo Acid Chemistry

2-Amino-5-methyl-4-oxohexanoic acid is a chiral molecule possessing the characteristic alpha-amino acid motif, with an amino group and a carboxylic acid group attached to the same carbon atom (the alpha-carbon). This arrangement is fundamental to the chemistry of peptides and proteins. However, the presence of a ketone functional group at the C4 position and a methyl group at the C5 position distinguishes it from proteinogenic amino acids and places it in the class of oxo acids, specifically a gamma-keto-alpha-amino acid.

The dual functionality of this compound imparts a rich chemical reactivity. The amino group can participate in reactions typical of primary amines, such as amide bond formation, while the carboxylic acid can undergo esterification and other carboxylate reactions. The ketone group, meanwhile, opens up possibilities for nucleophilic addition and condensation reactions, making it a versatile building block in organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

| Stereoisomers | (2R)-2-Amino-5-methyl-4-oxohexanoic acid, (2S)-2-Amino-5-methyl-4-oxohexanoic acid |

Note: Data sourced from publicly available chemical databases. For interactive features, please view in a compatible browser.

Significance in Biochemical and Organic Synthesis Research

While specific research on the biochemical role of this compound is limited, its structural similarity to other biologically important molecules suggests potential areas of significance. As a non-proteinogenic amino acid, it could act as an enzyme inhibitor or a metabolic probe. For instance, other non-standard amino acids are known to interfere with metabolic pathways by mimicking natural substrates.

In the realm of organic synthesis, the value of this compound lies in its potential as a chiral synthon. The defined stereochemistry at the alpha-carbon, coupled with the reactive ketone group, makes it an attractive starting material for the synthesis of complex, biologically active molecules, such as unnatural peptides or heterocyclic compounds. The synthesis of related compounds, such as (S)-2,6-diamino-5-oxohexanoic acid, highlights the utility of such oxo-amino acids in creating derivatives with potential pharmaceutical applications. google.com

Overview of Current Research Trajectories and Gaps

A comprehensive review of the current scientific literature reveals a notable gap in dedicated research on this compound. While its existence is confirmed through chemical supplier databases and entries for its stereoisomers, detailed studies on its synthesis, biological activity, and potential applications are conspicuously absent. bldpharm.com

The primary research trajectory for compounds of this class is often their synthesis and subsequent use as building blocks. General methods for the synthesis of alpha-amino acids and the introduction of ketone functionalities are well-established. For example, the synthesis of related structures like (±) 4-amino-5-hexenoic acid involves multi-step chemical transformations. tdcommons.org It is plausible that similar synthetic strategies could be adapted for this compound.

The most significant gap is the lack of investigation into its biological properties. Questions regarding its potential as an enzyme substrate or inhibitor, its metabolic fate in biological systems, and its possible pharmacological effects remain unanswered. This presents a fertile ground for future research, particularly in the areas of enzymology, metabolic engineering, and medicinal chemistry. Further exploration is needed to isolate or synthesize this compound in sufficient quantities for biological screening and to elucidate its potential roles in biochemical processes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-amino-5-methyl-4-oxohexanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |

InChI Key |

MHDVJWFLCVCFAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Methyl 4 Oxohexanoic Acid

Fundamental Reactions of the Amino Group

The primary amino group in 2-amino-5-methyl-4-oxohexanoic acid is a nucleophilic center and can undergo a variety of reactions typical for α-amino acids. However, the presence of the ketone and carboxylic acid functionalities requires careful consideration of reaction conditions and the potential need for protecting groups to achieve selectivity. libretexts.orgnih.govwikipedia.orgpeptide.com

Acylation, Alkylation, and Condensation Reactions

Acylation: The amino group can be readily acylated to form amides. This is a common strategy for protecting the amino group during reactions at other sites of the molecule. libretexts.orgaklectures.com Acylating agents such as acid chlorides or anhydrides are typically used. nih.govthieme-connect.com For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. Due to the presence of the carboxylic acid, which can also react, and the potential for side reactions at the ketone, the reaction conditions need to be carefully controlled, often by using a base to neutralize the acid formed and by keeping temperatures low.

Alkylation: Direct alkylation of the amino group is also possible using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. organic-chemistry.org To achieve mono-alkylation, reductive amination is a more controlled and widely used method. This would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). youtube.com These imines can be stable intermediates for further transformations or can be reduced to form secondary amines. The equilibrium of this reaction is typically controlled by the removal of water. Given that this compound itself contains a ketone, intramolecular condensation is a possibility, which could lead to cyclic imine structures, although the formation of a seven-membered ring might be less favorable.

| Reaction Type | Reagent/Catalyst | Product Type | Typical Conditions | Reference |

| Acylation | Acetic Anhydride | N-Acetyl-2-amino-5-methyl-4-oxohexanoic acid | Base (e.g., pyridine), 0°C to room temp. | thieme-connect.com |

| Alkylation | Methyl Iodide | N-Methylated derivatives | Base (e.g., K2CO3), polar solvent | organic-chemistry.org |

| Condensation | Benzaldehyde | Schiff Base (Imine) | Mild acid or base catalyst, removal of water | youtube.com |

Interactive Data Table: Reactions of the Amino Group (This is a simplified, representative table based on general reactions of amino acids and ketones)

Transamination Mechanisms and Reactivity

Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.orglibretexts.orgslideshare.net These enzymes typically require pyridoxal-5'-phosphate (PLP) as a coenzyme. nih.govnih.govdrugbank.com

The mechanism proceeds in two main stages:

Formation of a Schiff base and tautomerization: The amino group of this compound attacks the aldehyde group of PLP, forming an external aldimine (a type of Schiff base). This is followed by a tautomerization to a ketimine intermediate. wikipedia.orgyoutube.com

Hydrolysis and amino group transfer: The ketimine is then hydrolyzed, releasing the newly formed α-keto acid (in this case, 5-methyl-4-oxohexanoic acid) and pyridoxamine-5'-phosphate (PMP). The amino group from PMP can then be transferred to another α-keto acid to form a new amino acid, regenerating the PLP-enzyme complex for the next catalytic cycle. wikipedia.orgyoutube.commdpi.com

The reactivity of this compound in transamination reactions would be dependent on the specificity of the transaminase enzyme. Many transaminases have a broad substrate scope and can accept various amino acids. nih.gov

Reactions of the Carboxyl Group

The carboxylic acid group is another key reactive site in this compound, capable of undergoing reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester, most commonly through Fischer esterification. pearson.comorganic-chemistry.orgkhanacademy.orgkhanacademy.org This acid-catalyzed reaction with an alcohol (e.g., methanol (B129727) or ethanol) is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. It is important to note that under acidic conditions, the amino group will be protonated, which protects it from acting as a nucleophile.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamentally important reaction, particularly in peptide synthesis. nih.gov Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govorganic-chemistry.orgacs.org

| Reaction Type | Reagent/Catalyst | Product Type | Typical Conditions | Reference |

| Esterification | Methanol, H2SO4 (cat.) | Methyl 2-amino-5-methyl-4-oxohexanoate | Reflux in excess methanol | organic-chemistry.org |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl-2-amino-5-methyl-4-oxohexanamide | Organic solvent (e.g., DMF, CH2Cl2), room temp. | nih.govorganic-chemistry.org |

Interactive Data Table: Reactions of the Carboxyl Group (This is a simplified, representative table based on general reactions of amino acids)

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). The decarboxylation of α-amino acids can be achieved under various conditions, though it is often more challenging than for β-keto acids. youtube.com

Enzymatic decarboxylation is a common biological pathway, often requiring PLP as a cofactor. youtube.com The mechanism is similar to the first part of transamination, where the formation of a Schiff base with PLP facilitates the departure of the carboxylate group.

Chemical decarboxylation can be induced by heat, sometimes in the presence of an acid or a base. For α-keto acids, decarboxylation can occur with heating in dilute acid. stackexchange.com Oxidative decarboxylation is another pathway, where the amino acid is oxidized, leading to the formation of an imine which is then hydrolyzed to an aldehyde and CO2. Photoredox catalysis has emerged as a modern method for the decarboxylative arylation of α-amino acids, converting them into valuable benzylic amines. acs.org

Transformations of the Ketone Moiety

The ketone group at the 4-position of this compound can undergo a variety of transformations, including reduction and oxidation. The proximity of the amino and carboxyl groups can influence the stereochemical outcome of these reactions.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 2-amino-5-methyl-4-hydroxyhexanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent is important, as LiAlH4 would also reduce the carboxylic acid. Therefore, if selective reduction of the ketone is desired, the carboxylic acid would first need to be protected as an ester. The stereoselectivity of the reduction can be influenced by the presence of the chiral center at the α-carbon and by the choice of reducing agent and reaction conditions, potentially leading to diastereomeric alcohol products (syn and anti). cdnsciencepub.comnih.govacs.orgrsc.org

Oxidation: While ketones are generally resistant to oxidation, α-amino ketones can be oxidized under specific conditions. For example, oxidation can lead to the formation of α-keto amides. researchgate.netacs.org More vigorous oxidation could potentially lead to cleavage of the carbon-carbon bond adjacent to the ketone.

| Reaction Type | Reagent/Catalyst | Product Type | Typical Conditions | Reference |

| Ketone Reduction | Sodium Borohydride (after esterification of COOH) | 2-Amino-5-methyl-4-hydroxyhexanoic acid ester | Methanol, 0°C | rsc.org |

| Oxidation | Pyrrolidine/TEMPO | α-Keto amide derivative | Mild conditions | researchgate.net |

Interactive Data Table: Transformations of the Ketone Moiety (This is a simplified, representative table based on general reactions of α-amino ketones)

Nucleophilic Additions and Reductions

The carbonyl group at the 4-position of this compound is a primary site for nucleophilic attack. These reactions are fundamental to modifying the carbon skeleton and introducing new functionalities.

Nucleophilic Additions:

The ketone functionality is susceptible to attack by a variety of nucleophiles. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. The presence of the α-amino acid moiety can influence the reaction's stereochemical outcome, potentially directing the nucleophilic attack to one face of the carbonyl group, especially after protection of the amino and carboxyl groups.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents such as Grignard or organolithium reagents.

Reductions:

The ketone can be reduced to a secondary alcohol, yielding 2-amino-4-hydroxy-5-methylhexanoic acid. This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction.

| Reducing Agent | Typical Product(s) | Stereoselectivity |

| Sodium borohydride (NaBH₄) | 2-Amino-4-hydroxy-5-methylhexanoic acid | Moderate |

| Lithium aluminium hydride (LiAlH₄) | Will also reduce the carboxylic acid | Low |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Amino-4-hydroxy-5-methylhexanoic acid | Variable |

Enolization and Tautomerism Studies

Keto-enol tautomerism is a critical aspect of the chemistry of this compound. The presence of α-hydrogens adjacent to the carbonyl group at C-3 allows for the formation of an enol or enolate intermediate. This equilibrium is influenced by the solvent, pH, and the presence of catalysts.

The enol form, 2-amino-4-hydroxy-5-methyl-hex-3-enoic acid, can exist as either the (E)- or (Z)-isomer. The stability of these enol forms is influenced by factors such as intramolecular hydrogen bonding and steric interactions. While the keto form is generally more stable for simple ketones, the presence of other functional groups can shift the equilibrium. For instance, in related β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.

Studies on related pyrimidinone systems have shown that keto-enol tautomerization is a prevalent phenomenon, with the equilibrium being sensitive to the surrounding chemical environment. nih.govresearchgate.net For example, derivatives of 4-hydroxypyrimidine (B43898) can exist in different tautomeric forms in solution versus the solid state. nih.gov

Stereochemical Stability and Epimerization during Reactions

The α-carbon (C-2) of this compound is a stereocenter, meaning the compound can exist as enantiomers. The stereochemical integrity of this center is crucial in many biological and chemical contexts.

During chemical reactions, particularly those involving the enolization of the ketone, there is a potential for epimerization at the α-carbon. The formation of the enol or enolate intermediate results in the loss of stereochemistry at the adjacent α-carbon (C-3), and under certain conditions, this can facilitate the epimerization at C-2. The acidity of the α-proton at C-2 is a key factor; if this proton is abstracted, racemization will occur.

The stability of the stereocenter is highly dependent on the reaction conditions. For instance, reactions conducted under harsh acidic or basic conditions, or at elevated temperatures, are more likely to lead to epimerization. The protection of the amino and carboxylic acid functionalities can help to mitigate this loss of stereochemical purity during reactions at the ketone center. In the context of related amino acids, the stereochemical stability is a significant consideration in synthetic and degradative pathways. researchgate.net

Biological and Biochemical Roles of 2 Amino 5 Methyl 4 Oxohexanoic Acid Non Human Focus

Involvement in Non-Human Organismal Metabolism

Biosynthetic Pathways in Microorganisms and Plants

2-Amino-5-methyl-4-oxohexanoic acid, also known as 4-keto-isoleucine, is a key intermediate in the biosynthesis of the essential branched-chain amino acid (BCAA), isoleucine, in a wide range of non-human organisms, including microorganisms and plants. The primary pathway for its formation is intricately linked with the synthesis of isoleucine itself.

The biosynthesis of isoleucine typically begins with the amino acid L-threonine. researchgate.netbioninja.com.aumdpi.com In a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19), L-threonine is deaminated to form 2-oxobutanoate (B1229078) (α-ketobutyrate) and ammonia (B1221849). mdpi.comnih.gov This initial step is a critical regulatory point in the pathway.

Subsequently, the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of 2-oxobutanoate with pyruvate (B1213749). wikipedia.org This reaction yields 2-aceto-2-hydroxybutyrate. Following this, a series of enzymatic reactions, including isomerization, reduction, and dehydration, lead to the formation of 2-keto-3-methylvalerate, which is synonymous with (S)-3-Methyl-2-oxopentanoic acid. nih.govgenome.jp The final step in the biosynthesis of isoleucine is a transamination reaction where an amino group is transferred to 2-keto-3-methylvalerate, forming isoleucine. The enzyme responsible for this is a branched-chain amino acid aminotransferase (BCAT). nih.gov The reverse of this transamination reaction, the deamination of isoleucine, directly produces this compound. nih.gov

The regulation of this biosynthetic pathway is tightly controlled through feedback inhibition. The end product, L-isoleucine, acts as an allosteric inhibitor of threonine deaminase, the first enzyme in the sequence. researchgate.netbioninja.com.aunih.gov This ensures that the production of isoleucine and its keto-acid precursor is balanced with the metabolic needs of the organism. bioninja.com.au In some plants, the activity of threonine deaminase is also modulated by L-valine, which can reverse the inhibition caused by isoleucine. nih.gov

Catabolic Routes and Degradation Pathways in Non-Human Biological Systems

The catabolism of branched-chain amino acids, including isoleucine, is a significant process in many non-human biological systems, providing a source of energy and metabolic intermediates. The initial and committing step in the degradation of isoleucine is its conversion to this compound ((S)-3-Methyl-2-oxopentanoic acid). nih.gov This reaction is a reversible transamination catalyzed by branched-chain amino acid aminotransferases (BCATs), which transfers the amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate (B1630785). nih.govwikipedia.orgresearchgate.net

Once formed, this compound enters a catabolic pathway that ultimately leads to the production of acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle. youtube.com The key enzyme complex responsible for the further degradation of this compound is the branched-chain α-keto acid dehydrogenase complex (BCKDC). researchgate.netyoutube.com This large, multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of the branched-chain α-keto acids. researchgate.net

Deficiencies in the BCKDC can lead to the accumulation of branched-chain amino acids and their corresponding α-keto acids, a condition known as maple syrup urine disease (MSUD) in mammals, highlighting the critical role of this degradation pathway. nih.gov

Enzymatic Interactions and Reaction Mechanisms

Substrate Specificity and Kinetic Analysis of Relevant Enzymes

The primary enzymes that interact with this compound are the branched-chain amino acid aminotransferases (BCATs). These enzymes exhibit a characteristic substrate specificity, acting on the three branched-chain amino acids—leucine (B10760876), isoleucine, and valine—and their corresponding α-keto acids. nih.govwikipedia.org BCATs are classified as Fold Type IV pyridoxal 5'-phosphate (PLP)-dependent enzymes and catalyze a reversible transamination reaction following a ping-pong mechanism. nih.gov

Bacterial and archaeal BCATs often display a broader substrate specificity compared to their eukaryotic counterparts. nih.gov For instance, a branched-chain aminotransferase from Thermoproteus tenax has been shown to be active towards various branched-chain oxoacids, including 3-methyl-2-oxopentanoic acid (the keto acid of isoleucine). frontiersin.org The kinetic parameters of these enzymes can vary depending on the specific organism and the substrate. A key feature of BCATs is their dual substrate recognition, enabling them to bind both hydrophobic branched-chain amino acids and the acidic amino acid glutamate. nih.govcapes.gov.br

Kinetic Parameters of a Branched-Chain Aminotransferase from Thermoproteus tenax

| Substrate (Amino Acceptor) | Apparent Km (mM) | Apparent Vmax (U/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|

| 3-methyl-2-oxobutanoic acid | 0.2 ± 0.02 | 105 ± 2 | - |

| 4-methyl-2-oxovalerate | 0.1 ± 0.01 | 98 ± 1 | - |

| 3-methyl-2-oxopentanoic acid | 0.1 ± 0.01 | 110 ± 2 | - |

| α-ketoglutarate | 0.4 ± 0.03 | 95 ± 2 | - |

Data adapted from a study on the substrate specificity of branched-chain aminotransferases. frontiersin.org The assay monitored the oxidation of NADH at 340 nm by coupling the amino acceptor dependent formation of pyruvate from L-alanine using L-lactate dehydrogenase. frontiersin.org One unit of enzyme activity corresponded to the formation of 1 µmol pyruvate per min. frontiersin.org

Structural Analysis of Enzyme-2-Amino-5-methyl-4-oxohexanoic Acid Complexes

These structures reveal that the enzyme is a homohexamer, with each subunit comprising a small and a large domain, along with an interdomain loop. nih.govcapes.gov.br The active site is located at the interface of these domains. Upon substrate binding, the interdomain loop moves to enclose the substrate, shielding it from the solvent. nih.govcapes.gov.br The binding pocket for the side chain of the substrate is largely hydrophobic, which accommodates the branched, nonpolar side chains of leucine, isoleucine, and valine. capes.gov.br Interestingly, this same pocket contains residues that can coordinate with the γ-carboxylate group of glutamate, explaining the enzyme's dual substrate specificity. nih.govcapes.gov.br It is proposed that the hydrophobic side chain of this compound would bind in this hydrophobic pocket in a similar fashion to the side chains of the branched-chain amino acids. capes.gov.br

Inhibition and Modulation of Enzyme Activity in Biochemical Systems

The metabolic pathways involving this compound are subject to tight regulation, primarily through feedback inhibition, to maintain homeostasis of branched-chain amino acids. The biosynthesis of isoleucine, and thus its keto acid precursor, is allosterically inhibited by the final product, isoleucine. researchgate.netbioninja.com.au Isoleucine binds to a regulatory site on threonine deaminase, distinct from the active site, inducing a conformational change that reduces the enzyme's activity. researchgate.netnih.gov This non-competitive inhibition is a classic example of feedback regulation in a metabolic pathway. bioninja.com.au

Furthermore, the α-keto acid derivatives of branched-chain amino acids themselves have been shown to inhibit other aminotransferases. For example, the α-oxo derivatives of branched-chain amino acids can inhibit alanine (B10760859) and aspartate aminotransferases. hmdb.ca This suggests a potential for cross-regulation between different amino acid metabolic pathways. In some cases, specific inhibitors have been developed that target these enzymes. For instance, L-cycloserine has been shown to be a selective inhibitor of alanine aminotransferase, while L-2-amino-4-methoxy-trans-but-3-enoic acid selectively inactivates aspartate aminotransferase in rat hepatocytes. mdpi.com While not directly targeting BCATs, these findings illustrate the principle of selective enzyme inhibition within aminotransferase families.

Role as a Biochemical Intermediate or Precursor Molecule

This compound has been identified as a product resulting from the chemical breakdown of the natural toxin Hypoglycin (B18308) A. researchgate.netresearchgate.netresearchgate.net This connection positions it as a derivative of a biologically significant molecule found in certain plant species.

Hypoglycin A is a naturally occurring amino acid found in the seeds and unripe fruit of plants belonging to the Sapindaceae family, such as the ackee tree (Blighia sapida) and some maple species (Acer). researchgate.net The primary known route to obtaining this compound is through the acid-catalyzed hydrolysis of Hypoglycin A. researchgate.netresearchgate.net This process involves breaking down the parent molecule, Hypoglycin A, to yield this compound. researchgate.net This relationship has been established through spectroscopic evidence and the analysis of products from catalytic hydrogenation and acid hydrolysis of Hypoglycin A. researchgate.netresearchgate.netresearchgate.net

While this compound is a confirmed degradation product of Hypoglycin A, detailed research findings on its direct role as a biochemical intermediate or a precursor in metabolic pathways within non-human organisms are not extensively documented in current scientific literature. Its primary significance in a biochemical context is defined by its origin from the hydrolysis of Hypoglycin A.

Table 1: Formation of this compound

| Precursor Compound | Reaction Type | Product | Method of Identification |

| Hypoglycin A | Acid Hydrolysis | This compound | Spectroscopic evidence, Catalytic hydrogenation product analysis |

Advanced Analytical Characterization of 2 Amino 5 Methyl 4 Oxohexanoic Acid

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-Amino-5-methyl-4-oxohexanoic acid, providing detailed information about its atomic connectivity, functional groups, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular insight into the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework and the spatial relationships between its atoms can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton on the α-carbon (the carbon bearing both the amino and carboxyl groups) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The chemical shift of this α-proton is typically found in the range of 3.5-4.5 ppm. The protons of the methylene groups at the C3 and C5 positions would also give rise to distinct multiplets. The methyl protons of the isopropyl group at C5 would likely appear as two doublets, due to diastereotopicity, in the upfield region of the spectrum, typically around 0.9-1.2 ppm. The methine proton of the isopropyl group would be observed as a multiplet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 170-180 ppm. The ketone carbonyl carbon at C4 would also be significantly downfield, expected around 205-215 ppm. The α-carbon (C2) would resonate in the range of 50-60 ppm, while the other aliphatic carbons would appear at higher field strengths.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete structural puzzle. A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton network from the α-proton through the aliphatic chain to the isopropyl group. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

A summary of predicted NMR data is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~175 |

| C2 (-CH(NH₂)-) | ~3.8 (multiplet) | ~55 |

| C3 (-CH₂-) | ~2.2 (multiplet) | ~35 |

| C4 (-C=O) | - | ~210 |

| C5 (-CH(CH₃)₂) | ~2.8 (multiplet) | ~45 |

| C6, C7 (-CH(CH₃)₂) | ~1.1 (doublet) | ~18 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and provides high sensitivity and specificity.

The molecular formula for this compound is C₇H₁₃NO₃, corresponding to a monoisotopic mass of approximately 159.0895 Da. In a typical LC-MS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at m/z 160.0968.

The fragmentation of this ion in the mass spectrometer (MS/MS) provides valuable structural information. Key fragmentation pathways for α-amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH) or carbon monoxide (CO) and water. For ketones, characteristic fragmentation includes α-cleavage and McLafferty rearrangement.

Expected fragmentation patterns for the [M+H]⁺ ion of this compound would include:

Loss of water (H₂O): A fragment ion at m/z 142.0862, resulting from the loss of water from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃): A fragment ion at m/z 143.0708, from the loss of the amino group.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment at m/z 116.0913.

α-Cleavage: Cleavage of the bond between C4 and C5 is expected due to the ketone functional group. This would result in the formation of an acylium ion. libretexts.orgyoutube.com

McLafferty Rearrangement: The presence of a γ-hydrogen relative to the keto group allows for a McLafferty rearrangement, which would lead to the formation of a characteristic neutral alkene and a charged enol fragment. libretexts.org

A table summarizing the expected major mass spectral peaks is provided below.

| m/z | Proposed Fragment | Description |

| 160.0968 | [M+H]⁺ | Protonated molecular ion |

| 143.0708 | [M+H-NH₃]⁺ | Loss of ammonia |

| 142.0862 | [M+H-H₂O]⁺ | Loss of water |

| 116.0913 | [M+H-CO₂]⁺ | Loss of carbon dioxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the amino, carboxylic acid, and ketone functional groups. thermofisher.comxray.cz A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often superimposed on the N-H stretching vibrations of the amino group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The C=O stretching of the ketone would also be a strong band, typically in the range of 1705-1725 cm⁻¹. The N-H bending vibration of the amino group would be observed around 1580-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. arxiv.orgnih.gov The C-H stretching vibrations of the aliphatic chain and methyl groups would be prominent in the 2800-3000 cm⁻¹ region. The C=O stretching of both the carboxylic acid and the ketone would also be visible.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | Weak |

| C=O stretch | 1700-1730 | 1700-1730 | |

| Amino Group (-NH₂) | N-H stretch | 3300-3500 | 3300-3500 |

| N-H bend | 1580-1650 | Moderate | |

| Ketone (-C=O) | C=O stretch | 1705-1725 | 1705-1725 |

| Alkyl Group | C-H stretch | 2850-2960 | 2850-2960 |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Polarimetry, CD)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound, which has a stereocenter at the α-carbon.

Polarimetry: Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the enantiomer. For example, an L-amino acid will rotate the plane of polarized light in a specific direction, while its D-enantiomer will rotate it in the opposite direction by an equal amount.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.govresearchgate.net The resulting CD spectrum provides information about the stereochemistry of the molecule. For α-amino acids, the electronic transitions of the carboxyl and amino groups are in a chiral environment, giving rise to characteristic CD signals. L-amino acids typically exhibit a positive Cotton effect (a positive peak in the CD spectrum) around 200-220 nm, which is associated with the n → π* transition of the carboxyl group. nih.govmit.edu The sign and magnitude of the Cotton effect can be used to assign the absolute configuration of the α-carbon.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of amino acids. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netthermofisher.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. waters.comresearchgate.net The retention time of the compound is dependent on its polarity; more polar compounds elute earlier. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection can be achieved using a UV detector (as the keto and carboxyl groups have some UV absorbance) or more sensitively with a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography is another powerful technique for the separation and analysis of volatile compounds. However, amino acids are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is required to increase their volatility before GC analysis. sigmaaldrich.commdpi.comnih.gov A common derivatization procedure involves esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For example, the compound can be reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the methyl ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). The resulting volatile derivative can then be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

A summary of typical chromatographic conditions is presented below.

| Technique | Column | Mobile/Carrier Gas | Detector | Derivatization |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid | UV or MS | Not required |

| GC | DB-5 or similar non-polar capillary column | Helium | FID or MS | Required (e.g., esterification and acylation) |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for chiral molecules like this compound, as enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving and quantifying enantiomers.

Direct analysis of underivatized amino acids is often challenging due to their polar, zwitterionic nature. sigmaaldrich.com However, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for this purpose. sigmaaldrich.commst.edu These stationary phases possess ionic groups and are compatible with the aqueous and polar organic mobile phases required to solubilize polar analytes, making them ideal for the direct separation of underivatized α-, β-, and γ-amino acids. sigmaaldrich.comsigmaaldrich.com The separation mechanism on a teicoplanin-based CSP is complex, relying on a combination of interactions including hydrogen bonding, ionic interactions, and dipole-dipole interactions between the analyte and the chiral selector.

The resolution of the D- and L-enantiomers allows for the calculation of enantiomeric excess by comparing the integrated peak areas of the two separated compounds. Chromatographic conditions, such as mobile phase composition (e.g., methanol or ethanol (B145695) content), temperature, and flow rate, are optimized to achieve baseline separation (Resolution, R_s > 1.5), which is essential for accurate quantification. mst.edu

Illustrative Research Findings: Chiral HPLC Separation

Below is a representative data table illustrating the typical results obtained from the chiral HPLC separation of a γ-keto amino acid on a teicoplanin-based column. The data demonstrates the baseline resolution necessary for accurate enantiomeric excess determination.

Table 1: Representative Chiral HPLC Separation Data

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Retention Time (t_R) | 8.52 min | 9.88 min |

| Separation Factor (α) | \multicolumn{2}{c | }{ 1.19 } |

| Resolution (R_s) | \multicolumn{2}{c | }{ 2.15 } |

| Enantiomeric Excess (% ee) | \multicolumn{2}{c|}{ >99% (for a nearly pure sample) } |

Data is illustrative for an analogous compound and separation method.

X-ray Crystallography for Solid-State Structural Analysis of Crystalline Derivatives

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive proof of constitution, configuration, and conformation. For molecules like this compound, which may be difficult to crystallize directly, a common strategy involves the synthesis of a crystalline derivative. Protecting groups, such as N-Boc (tert-butoxycarbonyl), are often used to reduce polarity and enhance the propensity for forming high-quality single crystals.

The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the precise coordinates of each atom can be determined, yielding a detailed molecular structure. mdpi.com

The analysis provides invaluable data, including:

Absolute confirmation of the covalent bonding framework.

Precise bond lengths, bond angles, and torsion angles.

The relative and absolute stereochemistry at all chiral centers.

Information on intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. mdpi.com

Illustrative Research Findings: Crystallographic Data

The following table presents typical crystallographic data that would be obtained from the X-ray analysis of a crystalline derivative of this compound.

Table 2: Representative Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Compound | N-Boc-2-Amino-5-methyl-4-oxohexanoic acid ethyl ester |

| Empirical Formula | C₁₄H₂₅NO₅ |

| Formula Weight | 287.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.78 Å, b = 10.64 Å, c = 20.79 Å, β = 93.84° |

| Volume (V) | 1937.2 ų |

| Z (Molecules/Unit Cell) | 4 |

Data is illustrative and modeled on published structures of similar organic derivatives. mdpi.com

Computational and Theoretical Studies of 2 Amino 5 Methyl 4 Oxohexanoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These calculations can determine optimized molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and various thermodynamic properties.

While the application of these methods to various amino acids and their derivatives is widespread, a detailed search of scientific literature did not yield specific studies that have performed DFT or ab initio calculations on 2-Amino-5-methyl-4-oxohexanoic acid. Such a study would be invaluable in elucidating its fundamental electronic characteristics.

A hypothetical DFT study on this compound would likely involve:

Geometry Optimization: To find the most stable three-dimensional structure.

Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to predict its vibrational spectra (e.g., IR and Raman).

Molecular Orbital Analysis: To identify the regions of the molecule most likely to be involved in chemical reactions.

Calculation of Reactivity Descriptors: Such as electronegativity, hardness, and softness, to predict its chemical behavior.

Table 1: Hypothetical Data from a DFT Calculation on this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Value in eV | Indicates the molecule's ability to donate electrons. A higher value suggests greater reactivity as a nucleophile. |

| LUMO Energy | Value in eV | Indicates the molecule's ability to accept electrons. A lower value suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Value in eV | Relates to the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's overall polarity and its potential for intermolecular interactions. |

| Mulliken Atomic Charges | Charge values | Describes the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

Note: The values in this table are for illustrative purposes and are not based on actual published research for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations could provide crucial insights into its conformational flexibility and the influence of its environment, particularly in a solvent like water.

A comprehensive literature search did not reveal any specific molecular dynamics simulation studies focused on this compound. Research in this area would be beneficial to understand how the molecule behaves in a biological context. Such simulations can track the movements of every atom in the molecule over time, offering a dynamic picture of its behavior. mdpi.com

Key areas that could be investigated using MD simulations include:

Conformational Landscape: Identifying the most populated and energetically favorable conformations of the molecule in solution.

Solvent Effects: Analyzing the hydrogen bonding network between the amino acid and surrounding water molecules, which influences its solubility and stability. nih.govresearchgate.net

Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure over time. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom or group in the amino acid. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent, and within the solute itself. |

In Silico Modeling of Enzyme-Substrate/Ligand Binding Interactions

In silico modeling, particularly molecular docking and binding free energy calculations, is instrumental in predicting how a small molecule like this compound might interact with a biological target, such as an enzyme. nih.gov This approach is a cornerstone of modern drug discovery and design.

No published studies were identified that specifically model the binding of this compound to any particular enzyme or protein receptor. Given its structure as an amino acid derivative, it could potentially interact with a variety of enzymes that process amino acids or keto acids.

A typical in silico binding study would involve:

Target Identification: Selecting a biologically relevant enzyme.

Molecular Docking: Predicting the preferred orientation of the compound within the enzyme's active site.

Binding Affinity Estimation: Calculating the theoretical strength of the interaction, often expressed as a binding energy or inhibition constant (Ki).

Interaction Analysis: Identifying key amino acid residues in the enzyme that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be used to predict spectroscopic data, which can aid in the experimental characterization of a new compound. For instance, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies.

Furthermore, computational chemistry allows for the exploration of potential chemical reaction pathways. This can be particularly useful for understanding the metabolic fate of a compound or for designing synthetic routes. By calculating the energy of transition states and intermediates, the most likely reaction mechanisms can be determined.

As with the other computational areas, specific studies predicting the spectroscopic parameters or reaction pathways for this compound are not available in the current body of scientific literature.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 2 Amino 5 Methyl 4 Oxohexanoic Acid

Rational Design and Synthesis of Modified 2-Amino-5-methyl-4-oxohexanoic Acid Structures

The rational design of derivatives of this compound would be a critical first step in exploring its therapeutic potential. This process involves the targeted modification of the molecule's structure to enhance its interaction with specific biological targets, such as enzymes or receptors.

One common approach is the late-stage functionalization of a core scaffold. For instance, in the development of inhibitors for inflammatory kinases, researchers have successfully synthesized a variety of analogs by introducing different substituents onto a core ring structure through palladium-catalyzed cross-coupling reactions. A similar strategy could be envisioned for this compound, where modifications could be made to the amino group, the carboxylic acid, the ketone, or the methyl group to create a library of new compounds.

The synthesis of such derivatives would likely involve multi-step chemical processes. For example, the synthesis of a related compound, (±) 4-amino-5-hexenoic acid, starts from DL-glutamic acid and proceeds through several intermediates involving protection of the amino group, reduction of a carboxylic acid to an alcohol, and subsequent chemical transformations. A similar synthetic route could potentially be adapted for the derivatives of this compound.

Evaluation of Biological Activity and Mechanistic Studies in Non-Human Models

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity in non-human models. This typically involves a combination of in vitro and in vivo studies.

In vitro studies would assess the ability of the compounds to interact with specific biological targets. For example, if the compounds are designed as enzyme inhibitors, their potency would be determined by measuring their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Enzyme kinetic studies can further elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive.

A structurally similar compound, 2-amino-4-methylpyridine (B118599), has been shown to be a potent inhibitor of inducible nitric oxide synthase (NOS II) in mouse cells, acting as a competitive inhibitor with respect to the enzyme's natural substrate, arginine.

In vivo studies in animal models, such as rodents, are essential to understand the effects of the compounds in a whole organism. These studies can provide information on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity. For instance, the in vivo efficacy of 2-amino-4-methylpyridine as a NOS II inhibitor was demonstrated by its ability to reduce plasma nitrate (B79036) levels in rats treated with an inflammatory agent.

Another related compound, 2-amino-5-methyl-5-hexenoic acid, a methionine analog, was found to inhibit protein synthesis in bacteria and decrease the formation of foci induced by the Rous sarcoma virus in chick-embryo fibroblasts. These effects were shown to be related to the inhibition of methionyl-tRNA formation.

Systematic SAR Studies on Enzyme Specificity or Pathway Modulation

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key structural features responsible for its potency and selectivity.

For the derivatives of this compound, SAR studies would involve analyzing the data from the biological activity assays. For example, by comparing the IC50 values of different analogs, one could determine which structural modifications lead to an increase or decrease in inhibitory activity.

The following interactive table illustrates a hypothetical SAR study for derivatives of this compound targeting a specific enzyme. The data is for illustrative purposes only and is not based on actual experimental results.

| Compound | R1 Modification (at Amino Group) | R2 Modification (at Methyl Group) | Enzyme Inhibition (IC50, µM) |

|---|---|---|---|

| Parent Compound | -H | -CH3 | 50 |

| Analog 1 | -CH3 | -CH3 | 75 |

| Analog 2 | -H | -CH2CH3 | 25 |

| Analog 3 | -COCH3 | -CH3 | 100 |

| Analog 4 | -H | -CF3 | 10 |

From this hypothetical data, one might conclude that:

Alkylation of the amino group (Analog 1) decreases activity.

Increasing the chain length of the alkyl group at the 5-position (Analog 2) enhances activity.

Acetylation of the amino group (Analog 3) significantly reduces activity.

Introduction of an electron-withdrawing group at the 5-position (Analog 4) leads to a substantial increase in potency.

These insights would then guide the design of the next generation of analogs with potentially improved therapeutic properties.

Emerging Research Applications of 2 Amino 5 Methyl 4 Oxohexanoic Acid Non Clinical

Utility as Chiral Building Blocks in Asymmetric Synthesis

A review of current scientific literature does not indicate that 2-Amino-5-methyl-4-oxohexanoic acid is utilized as a chiral building block in asymmetric synthesis. While non-proteinogenic amino acids are a valuable class of molecules for this purpose, research has not focused on applying this specific compound as a synthetic precursor.

Application in the Synthesis of Complex Organic Molecules and Heterocycles

The principal relevance of this compound in the context of complex molecules is not as a starting material for synthesis, but as a crucial piece of evidence in the structural elucidation of naturally occurring compounds.

Detailed Research Findings:

The structure of the toxic natural product Hypoglycin (B18308) A, found in the seeds of the ackee tree (Blighia sapida) and certain maple species, was confirmed through chemical degradation studies. Upon acid-hydrolysis, Hypoglycin A was shown to yield this compound. This finding was fundamental in piecing together the complete structure of Hypoglycin A, which is a significantly more complex cyclopropyl-containing amino acid. The identification of this specific keto-amino acid product allowed researchers to deduce the underlying carbon skeleton of the parent toxin.

This relationship highlights the compound's role as a structural component, revealed during the chemical analysis of a larger, more complex biomolecule.

Table 1: Relationship between Hypoglycin A and its Hydrolysis Product

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Relationship |

| Hypoglycin A | C₇H₁₁NO₂ | 141.17 | Methylenecyclopropyl group | Parent Compound |

| This compound | C₇H₁₃NO₃ | 159.18 | Isopropyl ketone group | Hydrolysis Product |

Development as Biochemical Probes for Metabolic Pathway Elucidation

There is no evidence in the reviewed scientific literature to suggest that this compound has been developed or used as a biochemical probe for the elucidation of metabolic pathways.

Applications in Agrochemical Research

An extensive search of research literature did not yield any studies describing the application of this compound in the field of agrochemical research.

Role as Analytical Markers in Research on Food Authenticity or Biological Samples (non-diagnostic)

The role of this compound as an analytical marker is directly linked to its origin as a degradation product of the toxin Hypoglycin A. The presence of Hypoglycin A is associated with certain toxicities, most notably Atypical Myopathy (AM) in horses that ingest contaminated pasture, and Jamaican vomiting sickness in humans.

Detailed Research Findings:

In the study of Atypical Myopathy, researchers focus on detecting Hypoglycin A and its metabolites in the serum and urine of affected animals. nih.govresearchgate.net The identification of this compound during early structural studies of Hypoglycin A was a foundational step that enabled the development of modern, specific analytical methods. While current methods typically target the parent toxin or its primary metabolites like methylenecyclopropylacetyl-CoA (MCPA-CoA), the knowledge of stable degradation products such as this compound is vital for understanding the chemical profile of toxicity and for developing robust analytical techniques for biological samples in a forensic or research context.

Conclusions and Future Research Directions

Advances in Sustainable Synthesis and Bioproduction of 2-Amino-5-methyl-4-oxohexanoic Acid

Direct and specific methods for the sustainable synthesis of this compound are not extensively documented in current scientific literature. However, general strategies for the green synthesis of α-keto acids and non-proteinogenic amino acids offer potential pathways that could be adapted for its production.

One promising approach is the use of biocatalysis. The synthesis of α-keto acids from racemic amino acids has been demonstrated using an immobilized tri-enzyme system. researchgate.net This system utilizes an amino acid racemase, a D-amino acid oxidase, and a catalase to achieve high conversion rates. researchgate.net Adapting such a system with an appropriate amino acid precursor could offer a sustainable route to this compound.

Furthermore, the production of various non-proteinogenic amino acids has been achieved in model organisms like Escherichia coli through metabolic engineering. frontiersin.org By introducing heterologous genes to construct novel biosynthetic pathways, it is conceivable that a strain could be engineered to produce this compound from simple carbon sources. This would align with the principles of green chemistry by reducing the reliance on traditional, often harsh, chemical synthesis methods. frontiersin.org

Chemical synthesis methods for α-keto acids are also evolving towards more sustainable practices. mdpi.com These include the catalytic oxidation of α-hydroxy acids, which can be derived from biomass, and electrochemical synthesis methods that offer operational simplicity and reduced environmental impact. mdpi.com While not yet applied specifically to this compound, these methodologies represent the forefront of sustainable organic synthesis and could be explored for its production.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Applicability to this compound |

|---|---|---|

| Biocatalytic Conversion | Use of immobilized enzymes (e.g., oxidases, racemases) to convert a precursor amino acid. | A suitable precursor with the required carbon skeleton would be necessary. |

| Metabolic Engineering | Engineering microorganisms to produce the target compound from simple feedstocks. | Requires the identification or engineering of a specific biosynthetic pathway. |

| Green Chemical Synthesis | Catalytic oxidation of a corresponding α-hydroxy acid or electrochemical synthesis. | The precursor α-hydroxy acid would need to be synthesized first. |

Deeper Elucidation of its Roles in Diverse Biological Systems

The primary known biological context of this compound is its formation from the acid hydrolysis of hypoglycin (B18308) A. researchgate.netrsc.org Hypoglycin A is a toxic non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and is responsible for Jamaican Vomiting Sickness. researchgate.net The identification of this compound as a degradation product suggests it may be a metabolite or a biomarker related to hypoglycin A ingestion. researchgate.netrsc.org

The biological activity of this compound itself has not been extensively investigated. However, as a non-proteinogenic amino acid, it could potentially interact with various metabolic pathways. agriculturejournals.czwikipedia.org Non-proteinogenic amino acids can act as enzyme inhibitors, neurotransmitters, or signaling molecules. agriculturejournals.czwikipedia.org Given its structural similarity to other amino acids and its keto functionality, it is plausible that it could interfere with amino acid or keto acid metabolism. Further research is needed to determine if this compound has any specific biological roles or toxicological effects independent of its precursor, hypoglycin A.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The characterization and quantification of this compound would likely employ techniques commonly used for amino acid and keto acid analysis. The presence of both an amino group and a carboxyl group makes it amenable to derivatization, which is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Silylation reagents, for example, can be used to increase the volatility of the compound for GC analysis. sigmaaldrich.com

High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of non-volatile and thermally labile compounds like amino acids. researchgate.net Pre-column derivatization can be used to enhance detection sensitivity and chromatographic separation. researchgate.net For instance, reagents that target the amino group can be employed. Given the presence of the keto group, derivatization strategies targeting carbonyl compounds could also be applied. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.

Table 2: Potential Analytical Techniques

| Technique | Purpose | Key Considerations |

|---|---|---|

| GC-MS | Quantification and identification | Requires derivatization to increase volatility. |

| LC-MS/MS | Sensitive quantification and identification in complex matrices | May require pre-column derivatization for enhanced performance. |

| NMR Spectroscopy | Structural elucidation | Provides unambiguous structural information. |

Exploration of Novel Chemical Transformations and Derivatization

The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. The carboxylic acid group can be converted to esters, amides, or acid chlorides.

The ketone functional group is also a site for a range of chemical transformations. It can be reduced to a secondary alcohol, which would introduce a new stereocenter, or it can participate in reactions such as the Wittig reaction to form alkenes. The presence of α-protons to the ketone allows for enolate formation and subsequent alkylation or condensation reactions.

The derivatization of the amino and/or carboxyl groups is a common strategy in peptide synthesis. nih.gov The unique structure of this compound could make it an interesting building block for the synthesis of novel peptides with potentially unique conformational properties or biological activities. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structure of this compound positions it as a candidate for interdisciplinary research. In the field of medicinal chemistry, its potential as a building block for novel therapeutic agents could be explored. The incorporation of non-proteinogenic amino acids into peptides is a known strategy for improving their stability and potency. nih.gov

In the realm of materials science, amino acids and their derivatives are being investigated for the development of novel biomaterials. The ability to form polymers and self-assembling structures makes them attractive for applications in tissue engineering and drug delivery. The specific functionalities of this compound could be exploited to create materials with tailored properties.

Furthermore, its connection to the toxin hypoglycin A suggests a role in toxicology and metabolic studies. Investigating its formation, metabolism, and potential as a biomarker could provide valuable insights into the mechanisms of toxicity of certain natural products. researchgate.net This research would bridge the gap between organic chemistry, biochemistry, and environmental health science. The incorporation of unnatural amino acids into proteins is also a growing field in chemical biology, allowing for the creation of proteins with novel functions. caltech.edunih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hypoglycin A |

| Escherichia coli |

| α-keto acids |

| α-hydroxy acids |

| non-proteinogenic amino acids |

| amino acid racemase |

| D-amino acid oxidase |

| catalase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.